molecular formula C22H21NO2S2 B289174 3-(1,2-Dihydroacenaphthylen-3-ylsulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

3-(1,2-Dihydroacenaphthylen-3-ylsulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

Cat. No. B289174
M. Wt: 395.5 g/mol
InChI Key: PBMLVLMGCICMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2-Dihydroacenaphthylen-3-ylsulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DASPMI and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DASPMI is not fully understood. However, studies have shown that DASPMI inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, DASPMI disrupts the pH regulation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
DASPMI has been shown to have several biochemical and physiological effects. Studies have shown that DASPMI inhibits the activity of CAIX, leading to a decrease in extracellular acidification rate and an increase in intracellular pH. Additionally, DASPMI has been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

DASPMI has several advantages for lab experiments. It has been shown to have potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for cancer research. Additionally, DASPMI has a relatively high yield in its synthesis method, making it readily available for research purposes. However, DASPMI has some limitations for lab experiments. It is a highly reactive compound and can be difficult to handle. Additionally, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of DASPMI. One direction is to further investigate its mechanism of action and optimize its use in cancer research. Additionally, studies could be conducted to investigate the potential applications of DASPMI in other fields, such as cardiovascular disease and neurological disorders. Finally, the synthesis method of DASPMI could be further optimized to increase its yield and make it more readily available for research purposes.

Synthesis Methods

The synthesis of DASPMI involves the reaction of 1,2-dihydroacenaphthylene with p-toluenesulfonyl chloride to form 1-(p-toluenesulfonyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with 4-methylphenyl isothiocyanate to form 3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine. The overall yield of this synthesis method is 63%.

Scientific Research Applications

DASPMI has been extensively studied for its potential applications in various fields. One of the most promising applications of DASPMI is in the field of cancer research. Studies have shown that DASPMI has potent antitumor activity against a variety of cancer cell lines. Additionally, DASPMI has been shown to inhibit the growth and metastasis of breast cancer cells in vivo.

properties

Molecular Formula

C22H21NO2S2

Molecular Weight

395.5 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(4-methylphenyl)-1,3-thiazolidine

InChI

InChI=1S/C22H21NO2S2/c1-15-5-7-18(8-6-15)22-23(13-14-26-22)27(24,25)20-12-10-17-4-2-3-16-9-11-19(20)21(16)17/h2-8,10,12,22H,9,11,13-14H2,1H3

InChI Key

PBMLVLMGCICMJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3

Origin of Product

United States

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